AT7867
Übersicht
Beschreibung
AT7867 ist ein potenter und oral bioverfügbarer Inhibitor der Serin/Threonin-Kinase AKT und p70 S6-Kinase. Es hat sich gezeigt, dass es ein signifikantes Potenzial hat, das Wachstum menschlicher Tumoren-Xenograften zu hemmen und pharmakodynamische Veränderungen zu induzieren .
Herstellungsmethoden
Die Synthese von this compound beinhaltet fragmentbasierte Lead-Discovery kombiniert mit strukturbasiertem Drug-Design . Die spezifischen Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen hergestellt wird, die zu ihren potenten inhibitorischen Eigenschaften führen .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind essentiell für die Stabilität und Aktivität der Verbindung.
Wissenschaftliche Forschungsanwendungen
AT7867 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: Es hat ein signifikantes Potenzial gezeigt, das Wachstum verschiedener menschlicher Krebszelllinien zu hemmen, darunter Glioblastom, Brustkrebs und Darmkrebs
Signaltransduktionsstudien: Die Verbindung wird verwendet, um den PI3K/AKT-Signalweg zu untersuchen, der an verschiedenen zellulären Prozessen wie Glukose-Stoffwechsel, Apoptose und Zelldifferenzierung beteiligt ist.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Aktivität von AKT und p70 S6-Kinase durch ATP-kompetitive Bindung hemmt . Diese Hemmung führt zur Unterdrückung von nachgeschalteten Signalwegen, die an Zellwachstum und -überleben beteiligt sind. Die Verbindung induziert auch Apoptose in Tumorzellen, indem sie die Phosphorylierung von Schlüsselsubstraten wie GSK3β und S6-ribosomales Protein hemmt .
Wirkmechanismus
Target of Action
AT7867 primarily targets the serine/threonine kinase AKT and the downstream kinase p70 S6 kinase (p70S6K), as well as protein kinase A . These targets play pivotal roles in signal transduction events involved in malignant transformation and chemoresistance .
Mode of Action
This compound interacts with its targets by competitively inhibiting ATP, thereby preventing the phosphorylation of downstream substrates of both AKT and p70S6K . This results in the inhibition of GSK3β and S6 ribosomal protein phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the AKT/p70S6K pathway, which is involved in cell growth, proliferation, metabolism, and survival . By inhibiting this pathway, this compound can cause growth inhibition in a range of human cancer cell lines .
Result of Action
This compound’s action results in the induction of apoptosis in tumor cells . This is achieved by inhibiting the phosphorylation of downstream substrates of both AKT and p70S6K . In vivo studies have shown that this compound can inhibit human tumor growth in PTEN-deficient xenograft models .
Action Environment
The environment in which this compound acts can influence its efficacy and stability
Vorbereitungsmethoden
The synthesis of AT7867 involves fragment-based lead discovery combined with structure-based drug design . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of chemical reactions that result in its potent inhibitory properties .
Analyse Chemischer Reaktionen
AT7867 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for the compound’s stability and activity.
Substitution: Common reagents and conditions used in these reactions include ATP-competitive inhibitors and kinase inhibitors.
Vergleich Mit ähnlichen Verbindungen
AT7867 ist einzigartig in seiner doppelten Hemmung von sowohl AKT als auch p70 S6-Kinase, was es zu einem potenten Antikrebsmittel macht . Ähnliche Verbindungen umfassen:
MK-2206: Ein weiterer AKT-Inhibitor mit einem anderen Wirkmechanismus.
GSK690693: Ein Inhibitor von AKT mit ähnlichen Eigenschaften, aber unterschiedlicher Selektivität.
Amitriptylin-N-oxid: Ein Kinase-Inhibitor, der mit CYP27B1 interagiert und die Vitamin-D-Aktivierung beeinflusst.
This compound zeichnet sich durch seine potenten inhibitorischen Wirkungen auf sowohl AKT als auch p70 S6-Kinase aus, was es zu einem wertvollen Werkzeug in der Krebsforschung und anderen wissenschaftlichen Anwendungen macht.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3/c21-19-7-5-18(6-8-19)20(9-11-22-12-10-20)17-3-1-15(2-4-17)16-13-23-24-14-16/h1-8,13-14,22H,9-12H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMOSYUFVYJEPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457772 | |
Record name | AT7867 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857531-00-1 | |
Record name | AT-7867 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857531001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AT7867 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AT-7867 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERF7YL2CE2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of AT7867?
A1: this compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase AKT and its downstream kinase p70S6K. []
Q2: How does this compound's dual inhibition of AKT and p70S6K manifest at the cellular level?
A2: this compound effectively blocks the phosphorylation of GSK3β and S6 ribosomal protein, key downstream substrates of AKT and p70S6K, respectively. [] This inhibition disrupts crucial signaling pathways involved in cell survival, proliferation, and metabolism.
Q3: Besides AKT and p70S6K, are there other kinases targeted by this compound?
A3: Research has shown that this compound also inhibits protein kinase A and sphingosine kinase 1 (SphK1). [, ]
Q4: What is the significance of this compound's inhibition of SphK1?
A4: This inhibition, independent of AKT, leads to increased production of pro-apoptotic ceramide in cancer cells, contributing to this compound's anti-cancer activity. []
Q5: What are the downstream consequences of this compound-mediated AKT inhibition in cancer cells?
A5: this compound inhibits the phosphorylation of several AKT downstream targets, including pSer9 GSK-3β, pThr246 PRAS40, pSer127 YAP, and pSer235/236 S6RP, indicating a blockade of the AKT signaling pathway. [] This ultimately leads to cell cycle arrest, apoptosis, and reduced tumor growth. [, ]
Q6: Does this compound demonstrate any isoform specificity in its inhibition of AKT?
A6: Studies suggest that while this compound inhibits both AKT1 and AKT2, only AKT2 knockdown mimics the stabilizing effect of this compound on LDLR mRNA, highlighting a potential isoform-specific role in regulating LDLR expression. []
Q7: What is the molecular formula and weight of this compound?
A7: While the provided abstracts do not explicitly mention the molecular formula and weight of this compound, these can be easily deduced from its IUPAC name, 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine. The molecular formula is C20H21ClN4, and the molecular weight is 352.87 g/mol.
Q8: Is there any spectroscopic data available for this compound?
A8: The provided abstracts do not provide specific details about the spectroscopic characterization of this compound.
Q9: What types of in vitro assays have been used to investigate this compound's efficacy?
A9: Researchers have utilized various in vitro assays, including MTT assays, xCELLigence assays, colony formation assays, flow cytometry, immunofluorescence, and Western blot analysis to assess the impact of this compound on cell viability, proliferation, apoptosis, and cell cycle progression. [, , , , ]
Q10: What cancer cell lines have shown sensitivity to this compound in vitro?
A10: this compound has shown efficacy against a range of human cancer cell lines, including colorectal cancer (HT-29, HCT116, DLD-1), glioblastoma (U87MG), breast cancer (BT474), uterine sarcoma (MES-SA), and gastric cancer cells. [, , , , ]
Q11: Has this compound's anti-cancer activity been demonstrated in vivo?
A11: Yes, this compound has shown promising anti-tumor activity in vivo. In preclinical studies, it inhibited tumor growth in mouse xenograft models of human glioblastoma (U87MG), uterine sarcoma (MES-SA), breast cancer (BT474), and colorectal cancer (HT-29). [, , ]
Q12: Are there any biomarkers being investigated for predicting this compound efficacy?
A12: One study identified pThr246 PRAS40 as a potential pharmacodynamic biomarker for this compound inhibition using healthy volunteer hair follicles treated ex vivo. This assay is being utilized in clinical trials involving AKT inhibitors, including the MK2206 Phase I trial. []
Q13: How does this compound affect pancreatic progenitor (PP) cell differentiation?
A13: Studies have shown that this compound treatment significantly enhances PP cell differentiation in vitro, leading to a higher percentage of PDX1+NKX6.1+ and PDX1+GP2+ PP cells. [] This enhanced differentiation translated to faster reversal of hyperglycemia in diabetic mice transplanted with this compound-treated PPs. []
Q14: How is this compound administered in preclinical studies?
A14: Preclinical studies have primarily administered this compound via intraperitoneal injection or oral gavage. [, ]
Q15: What is known about the pharmacokinetic profile of this compound?
A15: Research indicates that this compound exhibits dose-independent pharmacokinetics after both intravenous and oral administration in rats. [] Additionally, approximately 8.27% of an oral dose remains unabsorbed, with a bioavailability (F) of 70.8%. Interestingly, about 21.8% undergoes intestinal first-pass metabolism. []
Q16: Are there any significant toxicity concerns associated with this compound?
A16: While this compound demonstrates promising anti-cancer activity, some preclinical studies indicate potential toxicity issues, particularly poor tolerance in rat toxicology studies. []
Q17: What other AKT inhibitors are currently being investigated?
A17: Several other AKT inhibitors are currently being investigated preclinically and clinically. Some notable examples include MK-2206, triciribine, ARQ-092, AKT inhibitor VIII, perifosine, CCT128930, and GSK-690693. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.